Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-
CAS No.: 118604-70-9
Cat. No.: VC7938835
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- - 118604-70-9](/images/structure/VC7938835.png)
Specification
CAS No. | 118604-70-9 |
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Molecular Formula | C13H21NO |
Molecular Weight | 207.31 g/mol |
IUPAC Name | 2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline |
Standard InChI | InChI=1S/C13H21NO/c1-5-12-8-6-7-10(2)13(12)14-11(3)9-15-4/h6-8,11,14H,5,9H2,1-4H3/t11-/m0/s1 |
Standard InChI Key | YXWIRQHVEQIJOV-NSHDSACASA-N |
Isomeric SMILES | CCC1=CC=CC(=C1N[C@@H](C)COC)C |
SMILES | CCC1=CC=CC(=C1NC(C)COC)C |
Canonical SMILES | CCC1=CC=CC(=C1NC(C)COC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- is characterized by the following structural attributes:
Property | Value |
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IUPAC Name | 2-Ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline |
Molecular Formula | |
Molecular Weight | 207.31 g/mol |
CAS Registry Number | 118604-70-9 |
InChI Key | YXWIRQHVEQIJOV-NSHDSACASA-N |
Stereochemistry | Chiral center at C1 (S-configuration) |
The compound’s stereochemistry is critical to its biological activity. The (1S) configuration in the methoxypropan-2-yl group ensures optimal interaction with target enzymes in weeds, making it a key intermediate in enantioselective herbicide synthesis .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure:
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NMR: Signals at δ 1.2 (triplet, 3H, CHCH), δ 2.3 (singlet, 3H, Ar-CH), and δ 3.4 (singlet, 3H, OCH) confirm the presence of ethyl, methyl, and methoxy groups.
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MS (EI): A molecular ion peak at m/z 207.31 corresponds to the molecular weight, with fragmentation patterns indicative of sequential loss of methoxy and ethyl groups.
Synthesis and Enantioselective Production
Industrial Synthesis Routes
The compound is synthesized via a multi-step process starting from (R)-epichlorohydrin, as detailed in EP2892877B1 . Key steps include:
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Aziridine Intermediate Formation:
(R)-Epichlorohydrin reacts with 2-ethyl-6-methylaniline in methanol at 60–80°C to form an aziridine intermediate. This step achieves >99% enantiomeric excess (ee) due to the chiral purity of the starting material . -
Catalytic Hydrogenation:
The aziridine undergoes hydrogenation using palladium on carbon (Pd/C) in ethyl acetate, yielding the target amine with retention of stereochemistry.
Reaction Conditions:
Comparison with Alternative Methods
Prior methods relied on asymmetric hydrogenation of imines using rhodium catalysts, which achieved only 80% ee and required costly ligands . The current aziridine route eliminates these drawbacks, offering superior stereochemical control and scalability.
Applications in Agrochemicals
Role in S-Metolachlor Production
Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- is the immediate precursor to S-Metolachlor, a herbicidally active isomer of metolachlor. The compound’s stereochemistry directly influences herbicide efficacy:
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Herbicidal Activity: The 1S diastereomers account for 95% of S-Metolachlor’s activity, inhibiting weed growth by disrupting very-long-chain fatty acid (VLCFA) synthesis .
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Commercial Impact: Enantioselective synthesis reduces environmental loading by minimizing the application rates of herbicides.
Biological Mechanism
S-Metolachlor targets the enzyme fatty acid elongase in weeds, preventing cuticle formation and leading to cell membrane disruption. The (1S) configuration enhances binding affinity to the enzyme’s active site, as demonstrated in molecular docking studies .
Physicochemical Properties and Stability
Solubility and Partitioning
Property | Value |
---|---|
Water Solubility | 12 mg/L (25°C) |
Log | 3.1 (octanol-water) |
Vapor Pressure | mmHg (25°C) |
The compound’s low water solubility and moderate lipophilicity facilitate its formulation as emulsifiable concentrates in herbicides.
Degradation Pathways
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Photolysis: Undergoes rapid degradation under UV light ( = 4 hours) via cleavage of the methoxy group.
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Hydrolysis: Stable in neutral water but decomposes in acidic conditions to form 2-ethyl-6-methylaniline and methoxypropanol.
Environmental and Regulatory Considerations
Ecotoxicology
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Aquatic Toxicity: LC for Daphnia magna is 0.8 mg/L, classifying it as toxic to aquatic organisms.
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Soil Adsorption: High adsorption coefficient ( = 450 mL/g) reduces leaching potential but increases persistence in soil.
Regulatory Status
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EPA Approval: Listed under the U.S. Environmental Protection Agency’s (EPA) Pesticide Chemical Search.
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EU Classification: Classified as H410 (very toxic to aquatic life with long-lasting effects).
Future Research Directions
Green Chemistry Innovations
Recent advances focus on solvent-free hydrogenation and biocatalytic routes to improve sustainability. For example, immobilized lipases have been explored for enantioselective amination, though yields remain suboptimal (≤70%) .
Enhanced Formulations
Microencapsulation technologies aim to reduce volatilization and extend the compound’s herbicidal activity, addressing environmental concerns.
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